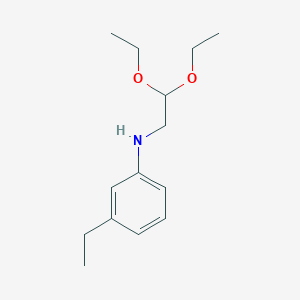

(2,2-Diethoxyethyl)-(3-ethylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,2-Diethoxyethyl)-(3-ethylphenyl)amine is a secondary amine featuring a 3-ethylphenyl group attached to a 2,2-diethoxyethyl moiety. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogues such as N-(2,2-Diethoxyethyl)-4-fluoroaniline () and N-Benzylaminoacetaldehyde diethyl acetal (). The diethoxyethyl group acts as a masked aldehyde, enabling applications in protecting amine functionalities during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular and Structural Features

The table below compares molecular formulas, masses, and substituents of (2,2-Diethoxyethyl)-(3-ethylphenyl)amine with similar compounds:

*Inferred based on structural analogues.

Key Observations :

- Lipophilicity : The 3-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl () or benzyl groups (). This may enhance membrane permeability in biological systems.

- Steric Effects: Bulkier substituents (e.g., bis-diethoxyethyl in ) reduce reactivity in nucleophilic reactions compared to monosubstituted analogues.

Physicochemical Properties

- Solubility: Diethoxyethyl groups improve solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-ether analogues. For instance, N-Benzylaminoacetaldehyde diethyl acetal () is soluble in ethanol and ethyl acetate, while the 3-ethylphenyl variant may exhibit lower aqueous solubility due to increased hydrophobicity.

- Stability : The acetal group hydrolyzes under acidic conditions to yield aldehydes, a feature exploited in prodrug design .

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)-3-ethylaniline |

InChI |

InChI=1S/C14H23NO2/c1-4-12-8-7-9-13(10-12)15-11-14(16-5-2)17-6-3/h7-10,14-15H,4-6,11H2,1-3H3 |

InChI Key |

YSPQUZCWKUKIBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC(OCC)OCC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.